![molecular formula C23H23N3O2S B492448 2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 724737-59-1](/img/structure/B492448.png)
2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry . It has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is reasonably fast, very clean, high yielding, and requires simple workup .Applications De Recherche Scientifique
Chemical Properties and Synthesis
- The chemistry of compounds containing benzimidazole and pyridine structures, like the one mentioned, has been extensively explored for their preparation procedures and properties, including their protonated/deprotonated forms and complex compounds. These studies highlight their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting a vast area of potential research interests (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
- Functionalized quinazolines and pyrimidines, which share structural similarities with the compound , have been identified for their applications in optoelectronic materials, including electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems shows significant value for creating novel materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
DNA Interaction
- The compound Hoechst 33258 and its analogues, which are structurally related to the specified chemical, are known for their strong binding to the minor groove of double-stranded B-DNA. This property is utilized in fluorescent DNA staining, chromosome analysis, and as a base for drug design, indicating the importance of understanding the interaction between these compounds and DNA (Issar & Kakkar, 2013).
Inhibition of Kinases
- Compounds with tri- and tetra-substituted imidazole scaffolds, similar to the query compound, have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This kinase is responsible for the release of proinflammatory cytokines, showcasing the therapeutic potential of these compounds in treating inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Formation and Fate in Food
- The formation and fate of heterocyclic aromatic amines, such as PhIP, in foodstuff highlight the importance of studying these compounds for understanding their role in diet-related carcinogenic processes. Analytical techniques for their identification and quantification in biological matrices are crucial for evaluating their biological effects and exposures (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Mécanisme D'action
Target of Action
The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to the phosphorylation of Akt, a serine/threonine kinase .
Mode of Action
This compound acts against the human PI3Kα active site . By inhibiting PI3K, it prevents the phosphorylation of Akt, thereby regulating various cellular functions including cell proliferation, growth, and differentiation .
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions. When PI3K is inhibited, the production of PIP3 is reduced, which in turn reduces the activation of Akt. This can lead to decreased cell proliferation and growth .
Result of Action
The compound exhibits potent to moderate activity against cancer cell lines such as MCF-7 and HeLa . It has demonstrated cytotoxicity with IC50 values of 10.89 and 2.35 μM against Hela and MCF-7 cell lines, respectively .
Orientations Futures
Imidazo[1,2-a]pyridine derivatives have shown promising results against MDR-TB and XDR-TB . This suggests that “2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide” and similar compounds could be further explored for their potential in treating these conditions. The World Health Organization has taken the initiative to develop new TB drugs , and this compound could potentially contribute to these efforts.
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15-6-5-11-26-14-21(24-23(15)26)19-7-9-20(10-8-19)25-29(27,28)22-13-17(3)16(2)12-18(22)4/h5-14,25H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNDKINBJPRDCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B492366.png)
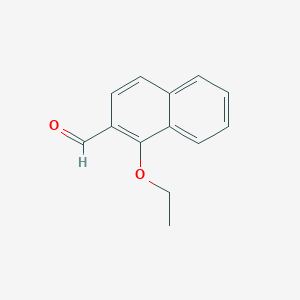

![2-(2-Oxo-2-phenylethyl)-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B492370.png)
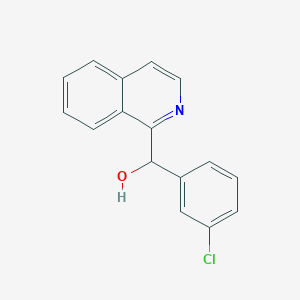
![2-Methyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B492373.png)
![6-Bromo-2-methyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B492376.png)
![1-(2,4-Dimethoxyphenyl)-2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium;iodide](/img/structure/B492379.png)
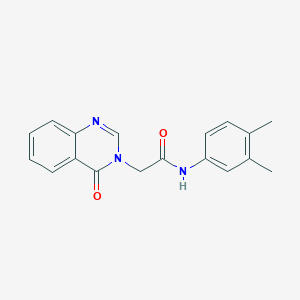
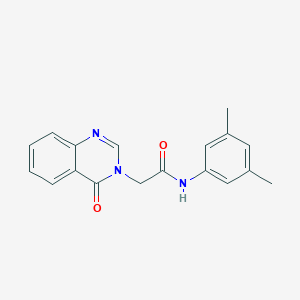
![(3-Benzoylpyrrolo[1,2-c]quinazolin-1-yl)(phenyl)methanone](/img/structure/B492384.png)
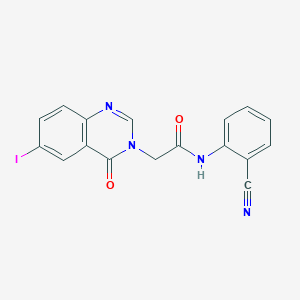
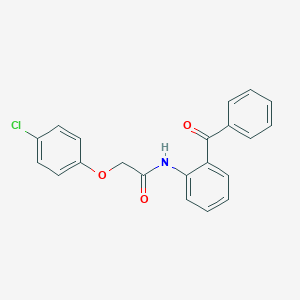
![6-iodo-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B492388.png)